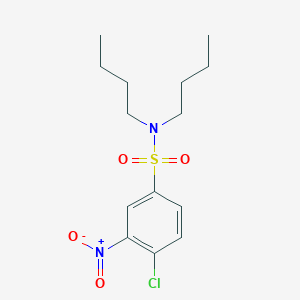
N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE
Übersicht
Beschreibung
N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C15H21ClN2O3S It is known for its unique structural features, which include a nitro group, a chloro group, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE typically involves the nitration of 4-chlorobenzenesulfonamide followed by N-alkylation with butyl groups. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the sulfonamide group. The N-alkylation is achieved using butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: N,N-Dibutyl-4-chloro-3-amino-benzenesulfonamide.
Substitution: N,N-Dibutyl-4-substituted-3-nitro-benzenesulfonamide.
Oxidation: N,N-Dibutyl-4-chloro-3-nitro-benzenesulfone.
Wissenschaftliche Forschungsanwendungen
N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dibutyl-4-chloro-3-nitrobenzamide
- N,N-Dibutyl-4-chloro-3-nitrobenzenesulfonyl chloride
- N,N-Dibutyl-4-chloro-3-nitrobenzenesulfonic acid
Uniqueness
N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C14H21ClN2O4S |
|---|---|
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
N,N-dibutyl-4-chloro-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H21ClN2O4S/c1-3-5-9-16(10-6-4-2)22(20,21)12-7-8-13(15)14(11-12)17(18)19/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
QWWROXMUIPPNDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













